2-[4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]-N-(2,5-difluorophenyl)acetamide
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Overview
Description
2-[4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]-N-(2,5-difluorophenyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a triazole ring, a piperidine ring, and a difluorophenyl group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]-N-(2,5-difluorophenyl)acetamide typically involves multiple steps, including the formation of the triazole ring, the piperidine ring, and the final coupling with the difluorophenyl acetamide group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The triazole and piperidine rings can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups to the difluorophenyl ring.
Scientific Research Applications
2-[4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]-N-(2,5-difluorophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The triazole and piperidine rings may interact with enzymes or receptors, modulating their activity. The difluorophenyl group can enhance the compound’s binding affinity and specificity, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-[4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]-N-(2,5-difluorophenyl)acetamide: shares similarities with other triazole and piperidine derivatives, such as:
Uniqueness
The unique combination of the triazole, piperidine, and difluorophenyl groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[4-(4-cyclopropyl-1-methyl-5-oxo-1,2,4-triazol-3-yl)piperidin-1-yl]-N-(2,5-difluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F2N5O2/c1-24-19(28)26(14-3-4-14)18(23-24)12-6-8-25(9-7-12)11-17(27)22-16-10-13(20)2-5-15(16)21/h2,5,10,12,14H,3-4,6-9,11H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEHIUTBDXJPLFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)CC(=O)NC3=C(C=CC(=C3)F)F)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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